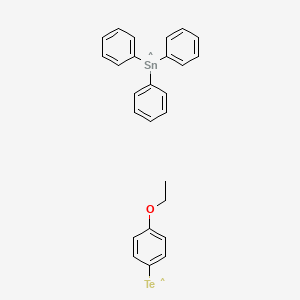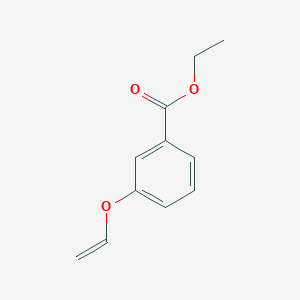![molecular formula C20H17NO3S2 B14591664 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol CAS No. 61151-11-9](/img/structure/B14591664.png)
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol is a complex organic compound characterized by the presence of nitro, phenylsulfanyl, and phenol functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of phenylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include amines, sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl groups can modulate the compound’s reactivity and binding affinity to various biomolecules. These interactions can affect cellular pathways and lead to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and a phenol group.
2,6-Dimethylphenol: Contains methyl groups instead of phenylsulfanyl groups.
Phenylsulfanylbenzene: Lacks the nitro and phenol groups.
Uniqueness
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and phenylsulfanyl groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61151-11-9 |
|---|---|
分子式 |
C20H17NO3S2 |
分子量 |
383.5 g/mol |
IUPAC 名称 |
4-nitro-2,6-bis(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H17NO3S2/c22-20-15(13-25-18-7-3-1-4-8-18)11-17(21(23)24)12-16(20)14-26-19-9-5-2-6-10-19/h1-12,22H,13-14H2 |
InChI 键 |
FALQXALCMQSDIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCC2=CC(=CC(=C2O)CSC3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)

![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)




